4-Bromolevamisole

Description

Contextualization within Levamisole (B84282) Analogues Research

The exploration of levamisole analogues has been a fertile ground for discovering compounds with enhanced or novel biological activities. The core structure of levamisole, an imidazo[2,1-b]thiazole (B1210989) ring system, offers numerous sites for chemical modification. Researchers have synthesized a variety of analogues by introducing different substituents on the phenyl ring and other parts of the molecule. The primary goal of this research has been to improve the therapeutic index of levamisole, to understand its mechanism of action better, and to develop new therapeutic agents.

4-Bromolevamisole emerged from this line of inquiry, with the introduction of a bromine atom at the para-position of the phenyl ring. This modification has been shown to significantly influence the compound's biological activity, particularly its enzyme inhibitory properties. The study of this compound provides valuable insights into the structure-activity relationships of this class of compounds, contributing to the broader understanding of how halogenation can modulate the pharmacological profile of a drug molecule. Its primary recognition in the scientific community comes from its potent inhibitory effects on alkaline phosphatases, often serving as a reference inhibitor in biochemical assays.

Structure

3D Structure

Properties

IUPAC Name |

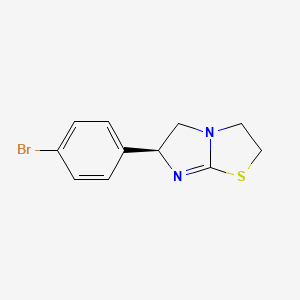

(6S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHGAIADRJRJOY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350780 | |

| Record name | AC1LEL7H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56943-06-7 | |

| Record name | 4-Bromolevamisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056943067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1LEL7H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOLEVAMISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEN33FEM7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 Bromolevamisole

Strategies for 4-Bromolevamisole Synthesis

The synthesis of this compound, chemically known as (S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, involves the construction of the core imidazo[2,1-b]thiazole (B1210989) heterocyclic system with a 4-bromophenyl substituent at the 6-position. The key challenge lies in achieving the desired stereochemistry, as the biological activity of levamisole (B84282) and its analogues is highly dependent on their enantiomeric form.

Bromination Pathways for Levamisole Precursors

The introduction of a bromine atom at the para-position of the phenyl ring is a critical step in the synthesis of this compound. This is typically achieved by using a brominated starting material rather than by direct bromination of levamisole, which could lead to a mixture of products and potential degradation of the imidazothiazole ring.

A common strategy involves the use of 4-bromophenacyl bromide as a key precursor. This compound can react with a suitable thiourea (B124793) derivative to form the thiazole (B1198619) ring, which is a core component of the imidazo[2,1-b]thiazole structure. Another approach starts with 4-bromoacetophenone, which can be converted to the corresponding α-haloketone and subsequently cyclized.

The synthesis of the related 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) core often serves as a blueprint. For instance, the reaction of 2-amino-4-(4-bromophenyl)thiazole (B182969) with an appropriate reagent to form the fused imidazole (B134444) ring is a viable pathway. The Vilsmeier-Haack reaction has also been employed to introduce functional groups onto the 6-(4-bromophenyl)imidazo[2,1-b]thiazole scaffold, which can then be further modified. chemmethod.comchemmethod.com

Stereoselective Synthesis Approaches for Analogues

Achieving the correct stereochemistry at the C6 position is paramount for obtaining the biologically active (S)-enantiomer, levamisole, and its analogues like this compound. Stereoselective synthesis of related imidazo[2,1-b]thiazoles has been approached using chiral auxiliaries or through resolution of a racemic mixture.

For levamisole itself, stereoselective synthesis often employs a chiral starting material, such as a resolved phenylethylenediamine derivative. plos.org This principle can be extended to the synthesis of this compound by using a chiral precursor that already contains the 4-bromophenyl group. A multi-component reaction involving a [3+2] cycloaddition approach has been utilized for the stereoselective synthesis of novel dispiro-oxindolopyrrolizidines incorporating a thiazolo[3,2-a]benzimidazole scaffold, highlighting a modern strategy to control stereochemistry in related heterocyclic systems. dntb.gov.ua

Synthesis of N-Alkylated Levamisole Analogues and this compound Derivatives

Further modification of the levamisole scaffold, including this compound, can be achieved through N-alkylation, leading to a diverse range of derivatives with potentially altered biological activities.

Alkylation Reactions for Structural Modification

The tertiary amine in the imidazo[2,1-b]thiazole ring system of levamisole and its analogues is susceptible to alkylation. Straightforward alkylation reactions are commonly employed to introduce various alkyl groups. plos.orgdtu.dk For instance, treatment of the levamisole free base with an alkylating agent, such as an alkyl halide or a triflate salt, in a suitable solvent yields the corresponding N-alkylated quaternary ammonium (B1175870) salt. plos.orgdtu.dk This method has been successfully applied to synthesize a series of N-alkylated levamisole analogues. plos.orgdtu.dk The yields of these reactions can vary depending on the specific alkylating agent and reaction conditions. plos.org

A study on N-alkylated levamisole derivatives reported the synthesis of several analogues by reacting levamisole with different alkylating agents. plos.org This general approach is applicable to this compound for the generation of its N-alkylated derivatives.

Exploration of Counter Ions in Derivative Synthesis

In the synthesis of N-alkylated levamisole derivatives, the choice of the alkylating agent also determines the resulting counter-ion. The nature of the counter-ion can influence the physicochemical properties of the final compound. Studies have explored the use of different counter-ions, such as triflate and trifluoroacetate, in the synthesis of N-methyllevamisole. plos.org For example, N-methyllevamisole triflate has been synthesized and studied. plos.org The selection of the counter-ion can be a strategic element in drug development to optimize properties like solubility and stability. The preparation of various organic acid salts of levamisole, such as with L-ascorbic acid, tartaric acid, citric acid, and ferulic acid, has also been reported, demonstrating the versatility in modifying the salt form. asianpubs.org

Analytical Characterization Techniques for Synthetic Products

The structural confirmation and purity assessment of synthesized this compound and its derivatives are crucial. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

The identities and purities of synthesized N-alkylated levamisole analogues have been confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. plos.orgdtu.dk Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds. mdpi.com Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. chemmethod.comturkjps.org For chiral compounds like this compound, optical rotation measurements are essential to confirm the enantiomeric purity. Elemental analysis is also performed to verify the elemental composition of the newly synthesized compounds. nih.govdergipark.org.trresearchgate.net

Table 1: Analytical Characterization Data for Selected Levamisole Derivatives

| Compound | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| N-Methyllevamisole | HPLC, NMR | Confirmed identity and purity (>95%) | plos.org |

| N-Alkyl-levamisole Derivatives | HPLC, NMR | Confirmed structures of various N-alkylated analogues | plos.orgdtu.dk |

| 6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl derivatives | IR, NMR, Elemental Analysis | Characterized various functionalized derivatives | turkjps.orgnih.govdergipark.org.tr |

| Organic Acid Salts of Levamisole | Elemental Analysis, UV-VIS, FTIR, ESI-MS, DSC-TGA | Confirmed salt formation and characterized physicochemical properties | asianpubs.org |

Investigation of Biological Activities and Molecular Mechanisms

Angiogenesis Inhibition Studies

Angiogenesis, the process of new blood vessel formation, is a critical physiological event implicated in various conditions, including tumor growth. The investigation into 4-Bromolevamisole's capacity to modulate this process has revealed significant inhibitory effects.

Studies evaluating the antiangiogenic properties of this compound have primarily utilized in vitro co-culture models, providing insights into its direct impact on endothelial cell behavior.

This compound has demonstrated a notable ability to inhibit the formation of capillary-like networks in co-culture models comprising human umbilical vein endothelial cells (HUVECs) and normal human dermal fibroblasts (NHDFs). This co-culture assay is a well-established method to assess the growth and differentiation of HUVECs, providing a robust platform to observe the disruptive effects of potential angiogenesis inhibitors on network formation plos.orgresearchgate.net. Specifically, this compound has been identified among the most efficient inhibitors in these models, effectively disrupting the organized tubular structures typically formed by endothelial cells plos.orgnih.govresearchgate.net.

A key observation in the presence of this compound is its induction of an undifferentiated cluster morphology in HUVECs within the co-culture system plos.orgresearchgate.netnih.govasianpubs.orgscienceopen.comresearchgate.net. This morphological change signifies an inhibition of endothelial cell differentiation, preventing them from organizing into the complex networks characteristic of angiogenesis. This cluster formation phenotype is remarkably similar to that observed when angiogenesis is inhibited by the omission of Vascular Endothelial Growth Factor (VEGF) from the culture medium or by the application of VEGF-neutralizing antibodies or VEGFR2 inhibitors researchgate.netnih.govmdpi.commdpi.com.

Comparative studies have highlighted this compound's superior efficacy in modulating angiogenesis when contrasted with its parent compound, (S)-levamisole hydrochloride, and other related analogues. Both N-methyllevamisole and this compound have proven to be more effective inhibitors of angiogenesis than (S)-levamisole hydrochloride plos.orgresearchgate.netnih.govresearchgate.netasianpubs.orgscienceopen.comresearchgate.netnih.gov. While the racemic mixture tetramisole (B1196661) exhibited comparable effects to the enantiomerically pure levamisole (B84282), the majority of other N-alkylated levamisole derivatives generally showed less efficiency in disrupting endothelial network formation, often resulting in mixed morphologies of clusters and cords. However, this compound consistently demonstrated enhanced inhibitory activity nih.gov.

The comparative efficacy is summarized in the table below:

| Compound | Angiogenesis Inhibition (HUVEC/NHDF Co-culture) | Endothelial Cell Morphology | Relative Efficacy vs. (S)-Levamisole HCl |

| This compound | Potent inhibition of network formation | Undifferentiated clusters | More effective plos.orgresearchgate.netnih.govresearchgate.netasianpubs.orgscienceopen.comresearchgate.netnih.gov |

| (S)-Levamisole HCl | Inhibition of network formation | Undifferentiated clusters | Reference compound plos.orgresearchgate.netnih.govresearchgate.netasianpubs.orgscienceopen.comresearchgate.netnih.gov |

| N-Methyllevamisole | Potent inhibition of network formation | Slightly different clusters | More effective plos.orgresearchgate.netnih.govresearchgate.netasianpubs.orgscienceopen.comresearchgate.netnih.gov |

| Tetramisole (racemic) | Inhibition of network formation | Undifferentiated clusters | Similar effect plos.orgnih.govresearchgate.net |

The precise molecular mechanisms underlying this compound's antiangiogenic effects are an area of ongoing investigation, with evidence suggesting an interaction with key signaling pathways involved in vascular development.

While the full anti-angiogenic mechanism of levamisole and its derivatives, including this compound, is not completely elucidated, there is strong indication that it involves the Vascular Endothelial Growth Factor (VEGF) signaling pathway mdpi.comnih.gov. The observation that this compound (specifically N-methyl-p-bromolevamisole, a related derivative mentioned in the context of similar morphology) induces an endothelial cluster morphology akin to that seen when VEGF is neutralized or its receptor (VEGFR2) is inhibited, suggests a direct or indirect influence on VEGFR signaling nih.govmdpi.commdpi.comnih.gov. VEGF is a principal angiogenic growth factor that, upon binding to its receptor, particularly VEGFR2, initiates a cascade of intracellular signals leading to endothelial cell proliferation, migration, and tube formation researchgate.netwikipathways.org. The ability of this compound to mimic the morphological effects of direct VEGF/VEGFR2 inhibition points to its potential to interfere with crucial steps in this pathway.

Proposed Molecular Mechanisms of Angiogenesis Modulation

Effects on Endothelial Cell Differentiation and Growth

This compound has demonstrated significant effects on endothelial cell differentiation and growth, particularly in in vitro angiogenesis models. Studies utilizing human umbilical vein endothelial cells (HUVECs) co-cultured with normal human dermal fibroblasts (NHDFs) have shown that this compound is a more effective inhibitor of angiogenesis than its parent compound, levamisole nih.govplos.org. This inhibitory effect is characterized by the induction of an undifferentiated cluster morphology in HUVECs nih.govmdpi.com. The formation of these clusters indicates inhibited endothelial cell differentiation nih.govresearchgate.net. It is inferred that this compound, similar to levamisole, influences and potentially blocks vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for endothelial cell differentiation and proliferation nih.govmdpi.comresearchgate.net. The assessment of these effects often involves evaluating HUVEC morphology and their capacity to form networks to understand differentiation, while changes in HUVEC cell number reveal impacts on growth plos.org. wikidoc.orgresearchgate.net

Conceptual Framework for In Vivo Antiangiogenic Potential Research

The in vitro observations of this compound's potent antiangiogenic activity provide a conceptual basis for further in vivo research into its antiangiogenic potential. Angiogenesis, the formation of new blood vessels, is a fundamental process in various physiological and pathological conditions, including tumor growth and metastasis nih.govresearchgate.netnih.gov. In vivo assays are essential for studying angiogenesis under more physiological conditions and are mandatory for the preclinical evaluation of potential angiogenesis inhibitors nih.gov. Given that this compound induces an endothelial cluster morphology in vitro that resembles the effect of VEGF-blocking agents, it is considered an interesting candidate for further investigation of its antiangiogenic activity in vivo nih.gov. Common in vivo angiogenesis assays include the chorioallantoic membrane (CAM) assay, the cornea assay, hindlimb ischemia models, and matrigel-based implantation assays, along with various animal models of tumor angiogenesis nih.gov. Such research aims to elucidate the compound's mechanism of action within a complex biological system and validate its therapeutic potential researchgate.netbmj.com.

Enzyme Inhibition Profiles and Kinetics

This compound exhibits distinct enzyme inhibition profiles, particularly against alkaline phosphatase (ALP) and diamine oxidase (DAO).

This compound is recognized as a potent and selective inhibitor of alkaline phosphatase.

This compound acts as a selective uncompetitive inhibitor of ALP nih.gov. This mode of inhibition implies that the inhibitor preferentially binds to the enzyme-substrate (ES) complex rather than the free enzyme uniroma1.it. Uncompetitive inhibition typically results in a decrease in both the apparent maximum reaction velocity (Vmax) and the apparent Michaelis constant (Km) at the same rate, a characteristic observable in Lineweaver-Burk plots uniroma1.it. Complete cytochemical inhibition of non-specific alkaline phosphatase activity by this compound can be achieved at a concentration of 0.1 mM in various rat tissues, with the notable exception of the intestine, which remains unaffected nih.gov. A key characteristic of this compound's action on ALP is its stereospecificity; the D-enantiomer (bromodexamisole) shows no inhibitory effects on ALP activity, unlike the L-isomer nih.govnih.gov. Furthermore, this compound demonstrates selectivity by not inhibiting specific phosphatase activities nih.govncats.io. frontiersin.orgnih.gov

The inhibition kinetics of this compound on ALP have been characterized by specific parameters. The inhibition constant (Ki) for ALP by this compound is reported as 2.8 x 10⁻⁶ M (2.8 µM) at a pH of 10.5 nih.gov. For human thyroid ALP, an IC50 value of 0.0012 mM (1.2 µM) has been determined nih.gov. Importantly, studies indicate that the Ki values for ALP inhibition by this compound are only minimally affected when the pH is shifted from 10.5 to the physiological pH of 7.4 nih.gov. Alkaline phosphatase typically exhibits an optimal pH for enzymatic activity ranging from 9.2 to 10.4, depending on the enzyme source and substrate used nih.govresearchgate.net.

Table 1: Kinetic Parameters for ALP Inhibition by this compound

| Parameter | Value | pH | Source |

| Ki (Alkaline Phosphatase) | 2.8 x 10⁻⁶ M (2.8 µM) | 10.5 | nih.gov |

| IC50 (Human Thyroid ALP) | 0.0012 mM (1.2 µM) | Not specified (in context of ALP inhibition) | nih.gov |

In addition to its effects on ALP, this compound also inhibits Diamine Oxidase (DAO). Unlike its uncompetitive inhibition of ALP, this compound acts as a noncompetitive inhibitor of DAO nih.gov. The inhibition constant (Ki) for DAO by this compound is considerably higher than for ALP, reported as 7 x 10⁻⁴ M (700 µM) nih.gov. Structural analysis suggests that the imidazole (B134444) ring within the this compound molecule is crucial for the inhibition of both ALP and DAO nih.gov. However, the phenyl ring, while necessary for ALP inhibition, is not required for DAO inhibition, which is primarily mediated by aminoguanidine (B1677879) or guanidine (B92328) groups nih.gov. Comparative studies have indicated that other compounds, such as cimetidine, can be more potent inhibitors of DAO than this compound researchgate.net. Diamine oxidase plays a critical role in the catabolism of biogenic amines, such as histamine, particularly in the intestine nih.gov.

Table 2: Enzyme Inhibition Profiles of this compound

| Enzyme | Inhibition Type | Ki Value | pH | Key Structural Requirement |

| Alkaline Phosphatase | Uncompetitive | 2.8 x 10⁻⁶ M | 10.5 | Imidazole ring, Phenyl ring |

| Diamine Oxidase | Noncompetitive | 7 x 10⁻⁴ M | Not specified | Imidazole ring |

Inhibition of Diamine Oxidase (DAO)

Noncompetitive Inhibition Characteristics

This compound exhibits distinct inhibition characteristics depending on the enzyme it interacts with. It has been identified as a noncompetitive inhibitor of diamine-oxidase (DAO) derived from human placenta. nih.gov In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, separate from the active substrate binding site. nih.govsavemyexams.com This binding can occur regardless of whether a substrate is already bound to the enzyme. nih.gov The presence of a noncompetitive inhibitor typically leads to a decrease in the enzyme's maximum reaction rate (Vmax), while its affinity for the substrate (Km) remains unchanged. nih.gov

Conversely, bromo-levamisole is considered a potent and selective uncompetitive inhibitor of alkaline phosphatase (ALP) from human liver. nih.gov Uncompetitive inhibition differs from noncompetitive inhibition in that the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. ucl.ac.uk For ALP, the inhibition constant (Ki) for bromo-levamisole was determined to be 2.8 × 10-6 M at pH 10.5. nih.gov The Ki values for ALP are only slightly affected by variations in pH, maintaining similar effectiveness at physiological pH 7.4. nih.gov

Kinetic Parameters in Enzyme Assays

In enzyme assays, this compound's inhibitory potency is quantified by its inhibition constant (Ki). For its action on human liver alkaline phosphatase (ALP) and human placenta diamine-oxidase (DAO), the following Ki values have been reported:

| Enzyme | Inhibition Type | Ki Value (M) | pH | Source |

| Alkaline Phosphatase (ALP) | Uncompetitive | 2.8 × 10-6 | 10.5 | nih.gov |

| Diamine-Oxidase (DAO) | Noncompetitive | 7.0 × 10-4 | N/A | nih.gov |

These Ki values indicate the concentration of the inhibitor required to achieve half of the maximal inhibition. While these specific inhibition constants are available, detailed kinetic parameters such as Km (Michaelis constant), Vmax (maximum reaction rate), or kcat (turnover number) of the enzymes themselves in the presence of this compound are not extensively detailed in the provided research for a comprehensive kinetic analysis beyond the inhibition constants.

Modulation of Neurotransmitter Systems in Research Contexts

This compound oxalate (B1200264) is employed in neurological research to investigate its effects on various neurotransmitter systems. chemimpex.com This area of study aims to understand its potential impact on neurological pathways, which could contribute to the understanding of conditions such as depression and anxiety. chemimpex.com

Exploration of Effects on Neurological Pathways

The exploration of this compound's effects on neurological pathways is an active area of research. While the compound is utilized in such studies to probe its interactions with neurotransmitter systems, detailed specific findings or data tables on its direct modulation of particular neurological pathways are not extensively documented in the provided sources. The research context indicates an interest in understanding how this compound might influence neural signaling to aid in the development of treatments for neurological disorders. chemimpex.com

Immunomodulatory Research

Research into this compound's immunomodulatory properties indicates its potential to influence the immune system. Studies have generally noted its exploration in this area, suggesting avenues for therapeutic applications by potentially enhancing immune responses. chemimpex.com

Investigation of Immune Response Enhancement Mechanisms in Research Models

While the broader immunomodulatory potential of this compound has been acknowledged, detailed research findings specifically elucidating its precise mechanisms for immune response enhancement in research models are limited in the currently available literature. The existing scientific investigations primarily highlight its general capacity to play a role in enhancing immune responses. chemimpex.com

For the parent compound, levamisole, studies have indicated its ability to stimulate immune functions, such as possibly stimulating interleukin-1 (IL-1) production and directly activating macrophages, and increasing serum immunoglobulin M (IgM) and immunoglobulin G (IgG) levels in immunosuppressed mouse models. sigmaaldrich.comasianpubs.org However, these specific mechanistic details for immune enhancement are not extensively documented for this compound itself in the accessible research.

It is important to note that some research on related derivatives, such as p-bromolevamisole or N-methyl-p-bromolevamisole, has identified molecular mechanisms related to anti-angiogenic activity, including an inhibitory influence directly on Vascular Endothelial Growth Factor Receptor (VEGFR) signaling in human umbilical vein endothelial cells (HUVECs) grown in co-culture with normal human dermal fibroblasts (NHDFs). nih.govnih.gov This activity, while a molecular mechanism observed in research models, pertains to the inhibition of blood vessel formation rather than a direct mechanism of immune cell enhancement.

Due to the limited availability of specific, detailed data on the mechanisms by which this compound directly enhances immune responses in research models, the inclusion of data tables for this particular aspect is not feasible based on the current research findings.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth. Studies on 4-Bromolevamisole and its analogues have identified structural features crucial for their antiangiogenic activity.

Bromination at the para-position of the phenyl ring, resulting in this compound (also referred to as p-bromolevamisole), has been shown to enhance its antiangiogenic efficacy compared to the parent compound, (S)-levamisole hydrochloride. This compound proved more effective in inhibiting angiogenesis and inducing an undifferentiated cluster morphology in human umbilical vein endothelial cells (HUVECs) when co-cultured with normal human dermal fibroblasts. probes-drugs.orgrakliga.hu While both p-bromolevamisole and levamisole (B84282) induced cluster formation, the area percentage differed, with p-bromolevamisole showing a higher percentage (10.4%) compared to levamisole (8.4%). probes-drugs.org

N-alkylation of levamisole derivatives significantly impacts their antiangiogenic potency and the resulting morphological phenotypes of endothelial cells. N-methyllevamisole and p-bromolevamisole demonstrated greater efficacy than (S)-levamisole hydrochloride in inhibiting angiogenesis and promoting undifferentiated cluster morphology in HUVECs. probes-drugs.orgrakliga.hu Notably, N-methyllevamisole induced a cluster morphology distinct from that observed with levamisole. probes-drugs.orgrakliga.hu An aniline-containing analogue of levamisole produced a "cord-like" morphology, reminiscent of the known antiangiogenic drug suramin. probes-drugs.orgrakliga.hu The majority of N-alkylated analogues tested were effective inhibitors of network formation, leading to mixed morphological phenotypes. rakliga.hu Furthermore, N-methyl-p-bromolevamisole exhibited a morphology similar to that observed when targeting Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2), suggesting a potential direct inhibitory influence on VEGFR signaling pathways.

Table 1: Influence of N-Alkylation and Bromination on Antiangiogenic Activity and HUVEC Morphology

| Compound | Angiogenesis Inhibition Efficacy (vs. Levamisole) | HUVEC Morphology | Potential Mechanism |

| (S)-Levamisole | Reference | Cluster formation | Influences and blocks VEGF signaling |

| This compound | More effective probes-drugs.orgrakliga.hu | Cluster formation (10.4% area) probes-drugs.org | - |

| N-Methyllevamisole | More effective probes-drugs.orgrakliga.hu | Different cluster morphology than levamisole probes-drugs.orgrakliga.hu | - |

| Aniline-containing analogue | Inhibitor | "Cord-like" morphology (similar to suramin) probes-drugs.orgrakliga.hu | - |

| N-methyl-p-bromolevamisole | - | Similar to VEGF/VEGFR2 targeting | Possible direct VEGFR signaling inhibition |

| Other N-alkylated analogues | Inhibitors | Mixed morphologies rakliga.hu | - |

Identification of Key Structural Moieties for Enzyme Inhibition

Beyond its antiangiogenic properties, this compound is also recognized for its ability to inhibit certain enzymes, particularly alkaline phosphatase (ALP) and diamine oxidase (DAO). SAR studies have pinpointed specific structural components responsible for these inhibitory activities.

The imidazole (B134444) ring within the structure of bromo-levamisole is a critical determinant for its inhibitory activity against both alkaline phosphatase (ALP) and diamine oxidase (DAO). Bromo-levamisole acts as a potent selective uncompetitive inhibitor of ALP, with a Ki value of 2.8 x 10^-6 M at pH 10.5. For DAO, it functions as a noncompetitive inhibitor, exhibiting a Ki of 7.10^-4 M. The inhibitory effects on ALP are only minimally affected by variations in pH, maintaining similar Ki values at both pH 10.5 and physiological pH 7.4. Levamisole itself is a well-known inhibitor of alkaline phosphatase. probes-drugs.org

The phenyl ring of bromo-levamisole plays a selective role in its enzyme inhibition profile. It is a necessary structural component for the inhibition of ALP. However, the phenyl ring is not essential for the inhibition of DAO. Instead, DAO inhibition by bromo-levamisole is primarily mediated by the presence of aminoguanidine (B1677879) or guanidine (B92328) groups. This highlights the differential structural requirements for inhibiting these two distinct enzymes.

Table 2: Role of Imidazole and Phenyl Rings in Enzyme Inhibition by Bromo-levamisole

| Structural Moiety | Enzyme Inhibition Target | Inhibition Type | Ki Value (pH 10.5) | Requirement for Inhibition |

| Imidazole Ring | ALP | Uncompetitive | 2.8 x 10^-6 M | Important |

| Imidazole Ring | DAO | Noncompetitive | 7.10^-4 M | Important |

| Phenyl Ring | ALP | - | - | Required |

| Phenyl Ring | DAO | - | - | Not required |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into molecular interactions, predicting physicochemical properties, and guiding the design of novel compounds. These in silico methods enable researchers to explore the behavior of compounds like this compound at a molecular level, complementing experimental studies.

Molecular Interaction Field (MIF) analysis is a powerful computational technique used to characterize the three-dimensional properties of molecules and their potential interactions with biological targets. A MIF describes the spatial variation of the interaction energy between a molecular target (e.g., a protein binding site) and a specific probe atom or functional group uniprot.org. This analysis is crucial for understanding the steric and electrostatic requirements for ligand binding and is a cornerstone of 3D-Quantitative Structure-Activity Relationship (QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) uniprot.org.

While specific numerical MIF data for this compound is not extensively detailed in the provided search results, the utility of GRID-calculated Molecular Interaction Fields has been demonstrated for levamisole, its parent compound nih.govgenome.jp. Such analyses would typically involve:

Probe Selection: Using various probes (e.g., methyl, hydroxyl, charged groups) to map the steric, electrostatic, and hydrogen-bonding characteristics around this compound.

Field Generation: Calculating the interaction energies between the probe and the compound across a grid, generating a 3D map of molecular fields.

Interpretation: Identifying regions where specific interactions are favorable or unfavorable, providing insights into how the bromo substitution influences the compound's interaction profile compared to levamisole. This information can then be correlated with observed biological activities to refine SAR.

Molecular docking simulations are computational methods that predict the preferred orientation of a ligand (e.g., this compound) when bound to a receptor protein at a specific binding site. This technique is widely employed to predict binding affinities, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and elucidate the binding mechanism of a compound uniprot.orguniprot.orggenecards.org.

For imidazo[2,1-b]thiazole (B1210989) derivatives, which include this compound, molecular docking studies are used to evaluate their binding affinities and interactions with various biological targets uni.lu. For instance, docking studies have been performed for levamisole derivatives with the Haemonchus contortus acetylcholine-gated chloride channel (ACC-2 receptor), revealing increased sensitivity for certain derivatized compounds genecards.org. If specific target data were available for this compound, a docking study would typically involve:

Protein Preparation: Processing the 3D structure of the target protein (e.g., VEGFR2, if it is the target) to define the binding site.

Ligand Preparation: Generating the 3D structure of this compound and preparing it for docking.

Docking Algorithm: Running simulations to explore different binding poses of this compound within the target's active site and scoring these poses based on their predicted binding energy.

Analysis of Interactions: Visualizing the best-scoring poses to identify specific amino acid residues involved in interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which contribute to the compound's affinity and specificity.

While direct docking scores for this compound against specific targets were not found in the search results, the methodology is routinely applied to compounds with the imidazo[2,1-b]thiazole scaffold to understand their target engagement.

ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is a critical computational approach used to predict the pharmacokinetic properties of drug candidates. Understanding these properties early in the drug discovery process helps prioritize compounds with favorable drug-likeness, reducing the likelihood of late-stage failures due to poor pharmacokinetics nih.govgenecards.orguni.lu. Computational ADME prediction tools evaluate various parameters that influence how a compound behaves in a biological system.

For compounds structurally related to this compound, such as other imidazo[2,1-b]thiazole derivatives, ADME analysis has been conducted to confirm favorable drug-likeness based on guidelines like Lipinski's Rule of Five nih.govgenecards.orguni.lu. Key parameters typically assessed in an ADME analysis include:

Absorption: Predicting oral bioavailability, intestinal absorption, and permeability.

Distribution: Estimating parameters like blood-brain barrier penetration and plasma protein binding.

Metabolism: Identifying potential metabolic pathways and sites of metabolism, often involving cytochrome P450 enzymes.

Excretion: Predicting how the compound and its metabolites are eliminated from the body.

While specific ADME data for this compound was not explicitly provided in the search results, the application of such analyses to related compounds suggests that this compound would undergo similar in silico evaluation to assess its potential as a viable research compound. This would involve predicting its molecular weight, logP, hydrogen bond donors/acceptors, and other descriptors to determine its adherence to drug-likeness rules and estimate its bioavailability and synthetic accessibility nih.govgenecards.orguni.lu.

Research Findings and Applications

Use in In Vitro Research

Due to its strong inhibition of alkaline phosphatase, this compound is frequently used in in vitro studies to investigate the role of this enzyme in various biological pathways. It serves as a selective chemical probe to dissect cellular signaling cascades where alkaline phosphatase activity is implicated. For instance, it has been used to study mineralization in hamster tooth germs and to differentiate between various phosphatase activities.

Potential as a Research Tool in Cellular Studies

The ability of this compound to modulate cellular processes such as ion channel activity has opened up avenues for its use in cellular and molecular biology research. Its effects on CFTR have made it a compound of interest in studies related to cystic fibrosis and other channelopathies.

Q & A

Q. How can researchers enhance reproducibility when publishing this compound findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.